molecular formula C12H8Cl3NO2 B171377 Ethyl 4,5,7-trichloroquinoline-3-carboxylate CAS No. 150258-21-2

Ethyl 4,5,7-trichloroquinoline-3-carboxylate

Cat. No. B171377
M. Wt: 304.6 g/mol
InChI Key: JUHHXTUPYVWFKJ-UHFFFAOYSA-N
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Description

Ethyl 4,5,7-trichloroquinoline-3-carboxylate is a type of organic compound known as a quinoline, which is a class of compounds characterized by a double-ring structure, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the ethyl carboxylate group (-COOC2H5) and three chlorine atoms makes this compound a derivative of quinoline .


Chemical Reactions Analysis

As with the synthesis, the specific chemical reactions involving Ethyl 4,5,7-trichloroquinoline-3-carboxylate are not documented in the available literature. Quinolines, in general, can participate in a variety of chemical reactions, particularly electrophilic substitution reactions due to the presence of the aromatic ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For Ethyl 4,5,7-trichloroquinoline-3-carboxylate, these properties are not documented in the available literature .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, demonstrates its utility as a versatile synthon in the synthesis of novel perianellated tetracyclic heteroaromatics (Mekheimer et al., 2005).
  • The synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was optimized using microwave-assistance and aluminium metal as a catalyst, demonstrating the role of advanced techniques in synthesizing quinoline derivatives (Song Bao-an, 2012).

Potential Antibacterial Applications

  • Ethyl-2-chloroquinoline-3-carboxylates have been synthesized and tested for their antibacterial activity against Bacillus subtilis and Vibrio cholera, indicating potential applications as antibacterial agents (Krishnakumar et al., 2012).

Applications in Heterocyclic Chemistry

  • The synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its reactions with various compounds to create novel quinoline derivatives showcases its significance in heterocyclic chemistry (Li et al., 2019).
  • Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its derivatives have been synthesized and characterized using NMR spectrometry, highlighting their significance in organic synthesis and molecular characterization (Podányi et al., 1996).

Anticancer Research

  • New derivatives of methyl(ethyl) hexahydroquinoline carboxylates have been synthesized and screened for their potential as anticancer agents, suggesting the role of quinoline derivatives in cancer research (Gündüz et al., 2008).

Synthesis of Complex Quinoline Derivatives

  • The ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives from 2,4-dichloroquinolines exemplifies advanced synthetic techniques in creating complex molecules (Balaji et al., 2013).

properties

IUPAC Name

ethyl 4,5,7-trichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHHXTUPYVWFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408330
Record name Ethyl 4,5,7-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,7-trichloroquinoline-3-carboxylate

CAS RN

150258-21-2
Record name Ethyl 4,5,7-trichloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150258-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,7-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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